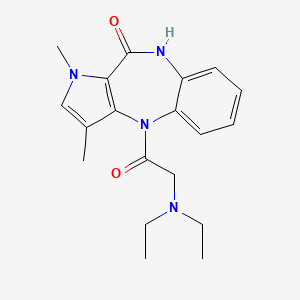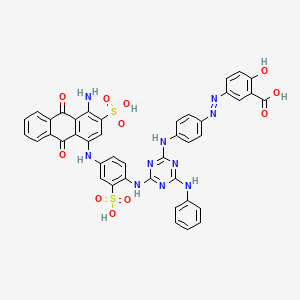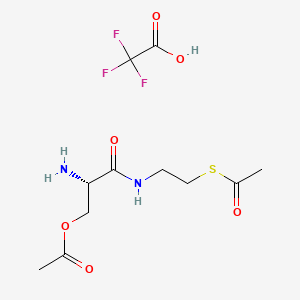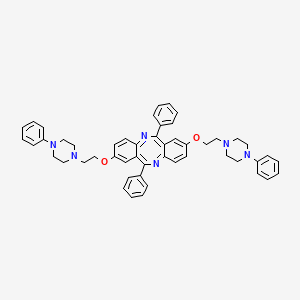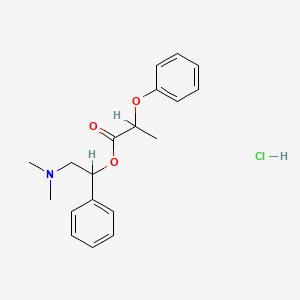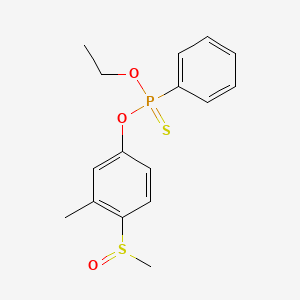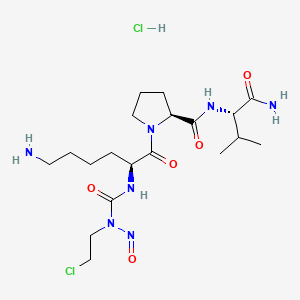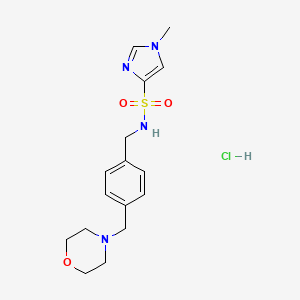
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonamide group, and a morpholine moiety
Métodos De Preparación
The synthesis of 1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride typically involves multiple steps, including the formation of the imidazole ring, sulfonation, and the introduction of the morpholine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The imidazole ring and morpholine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Aplicaciones Científicas De Investigación
1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-Imidazole-4-sulfonamide, 1-methyl-N-((4-(4-morpholinylmethyl)phenyl)methyl)-, monohydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
1H-Imidazole-4-sulfonamide derivatives: These compounds share the imidazole and sulfonamide groups but differ in other substituents.
Morpholine-containing compounds: These compounds contain the morpholine moiety but may lack the imidazole ring or sulfonamide group. The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research
Propiedades
Número CAS |
137048-37-4 |
|---|---|
Fórmula molecular |
C16H23ClN4O3S |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
1-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C16H22N4O3S.ClH/c1-19-12-16(17-13-19)24(21,22)18-10-14-2-4-15(5-3-14)11-20-6-8-23-9-7-20;/h2-5,12-13,18H,6-11H2,1H3;1H |
Clave InChI |
FMMGCQUYLVGFGH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)CN3CCOCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


